molecular formula C22H24MnN4O14P2-6 B1231750 Manganese dipyridoxal diphosphate CAS No. 118248-94-5

Manganese dipyridoxal diphosphate

Cat. No.: B1231750
CAS No.: 118248-94-5
M. Wt: 685.3 g/mol
InChI Key: QDQFSBKXQQZVTB-UHFFFAOYSA-F
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Description

Manganese dipyridoxal diphosphate (Mn-DPDP), also known as mangafodipir, is a manganese(II)-based contrast agent clinically approved for hepatobiliary magnetic resonance imaging (MRI). Its structure comprises a manganese ion chelated by dipyridoxal diphosphate (DPDP), enabling controlled release of Mn²⁺ in vivo . Mn-DPDP is metabolized via dephosphorylation and transmetallation with zinc, allowing Mn²⁺ uptake by hepatocytes and pancreatic cells, followed by hepatobiliary excretion (80%) and minimal renal clearance (20%) . This mechanism provides robust contrast for detecting liver lesions, pancreatic tumors, and myocardial viability . Clinical studies confirm its safety, with minimal adverse effects (e.g., transient warmth in 14% of patients) .

Properties

IUPAC Name

2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;manganese(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O14P2.Mn/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);/q;+2/p-8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQFSBKXQQZVTB-UHFFFAOYSA-F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Mn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24MnN4O14P2-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152057
Record name Manganese dipyridoxal diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

685.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118248-94-5
Record name (OC-6-13)-[[rel-[N(R),N′(R)]-N,N′-1,2-Ethanediylbis[N-[[3-(hydroxy-κO)-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinyl]methyl]glycinato-κN,κO]](8-)]manganate(6-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118248-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Manganese dipyridoxal diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118248945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manganese dipyridoxal diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of manganese dipyridoxal diphosphate involves the condensation of pyridoxal 5-phosphate with ethylenediamine in methanol, facilitated by sodium hydroxide. This reaction yields a diimine intermediate, which is subsequently reduced with hydrogen over platinum on carbon in a methanol-water mixture to produce the corresponding diamine. The diamine is then reacted with bromoacetic acid in the presence of sodium hydroxide to form the N,N’-diacetic acid derivative. Finally, this derivative is treated with manganese chloride in an aqueous sodium hydroxide solution to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Manganese dipyridoxal diphosphate primarily undergoes complexation reactions due to the presence of manganese ions. It can also participate in redox reactions, where the manganese ion can change its oxidation state.

Common Reagents and Conditions:

    Complexation Reactions: Typically involve ligands such as ethylenediamine and bromoacetic acid under basic conditions.

    Redox Reactions: Involve oxidizing or reducing agents like hydrogen or sodium hydroxide.

Major Products: The major product of these reactions is the this compound complex itself, which is used as a contrast agent in MRI .

Scientific Research Applications

Manganese dipyridoxal diphosphate has a wide range of applications in scientific research:

    Chemistry: Used as a paramagnetic agent in various analytical techniques.

    Biology: Helps in studying liver function and pathology through enhanced imaging.

    Medicine: Primarily used in MRI to provide detailed images of liver tissues, aiding in the diagnosis of liver diseases.

    Industry: Employed in the development of new imaging agents and techniques

Mechanism of Action

Manganese dipyridoxal diphosphate exerts its effects by selectively accumulating in hepatocytes due to its high affinity for these cells. Once inside the hepatocytes, the manganese ion enhances the contrast in MRI by shortening the relaxation times of nearby protons, thereby improving the visibility of liver tissues. The compound is eventually excreted through the biliary system .

Comparison with Similar Compounds

Manganese Chloride (MnCl₂)

  • Mechanism and Toxicity : MnCl₂ releases free Mn²⁺ immediately upon administration, leading to rapid tissue accumulation. However, unchelated Mn²⁺ causes neurotoxicity at high doses, limiting its clinical utility .
  • Biodistribution : In rats, MnCl₂ (5 µmol/kg) results in 2–3× higher Mn accumulation in the brain, heart, and kidneys compared to Mn-DPDP, correlating with its toxicity profile .
  • Applications: Primarily used orally (e.g., LumenHance®) for gastrointestinal MRI due to its toxicity when injected intravenously .

Manganese Oxide (MnO₂) Nanoparticles

  • Design and Function: MnO₂ nanoparticles modulate tumor hypoxia by catalyzing H₂O₂ decomposition to O₂, enhancing radiotherapy and chemotherapy efficacy . Hollow MnO₂ structures improve drug delivery, with 70% tumor accumulation in preclinical models .
  • Safety : Exhibit biocompatibility and low systemic toxicity due to localized Mn²⁺ release .

Other Mn Chelates: Mn-BnO-TyrEDTA

  • Structure : A liver-targeted Mn chelate with ethylenediaminetetraacetic acid (EDTA) and tyrosine derivatives.

Comparison with Gadolinium-Based Contrast Agents (GBCAs)

  • Safety : Mn-DPDP avoids nephrogenic systemic fibrosis (NSF), a critical risk of GBCAs in renal-impaired patients .
  • Relaxivity : Mn-DPDP has lower relaxivity (~3.0 mM⁻¹s⁻¹ at 20 MHz) than Gd-DTPA (~4.3 mM⁻¹s⁻¹), necessitating higher doses for comparable contrast .
  • Excretion : GBCAs rely on renal clearance, whereas Mn-DPDP’s hepatobiliary excretion reduces renal burden .

Research Advancements and Limitations

  • Nanoglobular Mn(II) Conjugates: Incorporating multiple Mn chelates into nanoparticles improves relaxivity (e.g., 15–20 mM⁻¹s⁻¹ per particle) and enables molecular targeting .
  • Stability Challenges : Mn-DPDP partially dissociates in vivo (~25% in liver homogenates), but bound Mn²⁺ to macromolecules enhances relaxivity without significant toxicity .

Data Tables

Table 1: Physicochemical and Pharmacokinetic Properties

Compound Relaxivity (mM⁻¹s⁻¹) Excretion Route Toxicity Concerns
Mn-DPDP 3.0 (20 MHz) Hepatobiliary (80%) Minimal
MnCl₂ 8.0 (20 MHz) Renal Neurotoxicity
MnO₂ Nanoparticles N/A Tumor accumulation Low systemic
Gd-DTPA 4.3 (1.5T) Renal NSF in renal impairment

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Manganese dipyridoxal diphosphate
Reactant of Route 2
Manganese dipyridoxal diphosphate

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